molecular formula C17H16F3NO2 B4401542 N-(2-ethylphenyl)-2-[2-(trifluoromethyl)phenoxy]acetamide

N-(2-ethylphenyl)-2-[2-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B4401542
M. Wt: 323.31 g/mol
InChI Key: RTUUMORSENPZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-[2-(trifluoromethyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an acetamide group attached to a phenoxy ring, which is further substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-[2-(trifluoromethyl)phenoxy]acetamide typically involves the reaction of 2-(trifluoromethyl)phenol with an appropriate acylating agent, followed by the introduction of the 2-ethylphenyl group. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Purification steps such as crystallization, distillation, or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-[2-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The phenoxy and acetamide groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating specific diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-[2-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-2-[2-(trifluoromethyl)phenoxy]acetamide: can be compared with other amides and phenoxy derivatives, such as:

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which may enhance its effectiveness in various applications compared to similar compounds.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-(trifluoromethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-2-12-7-3-5-9-14(12)21-16(22)11-23-15-10-6-4-8-13(15)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUUMORSENPZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethylphenyl)-2-[2-(trifluoromethyl)phenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethylphenyl)-2-[2-(trifluoromethyl)phenoxy]acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-ethylphenyl)-2-[2-(trifluoromethyl)phenoxy]acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-ethylphenyl)-2-[2-(trifluoromethyl)phenoxy]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-ethylphenyl)-2-[2-(trifluoromethyl)phenoxy]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-ethylphenyl)-2-[2-(trifluoromethyl)phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.